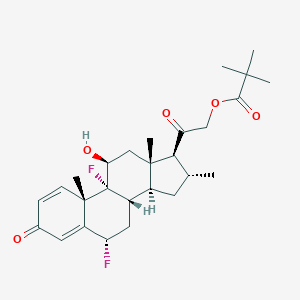
Diflucortolone pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diflucortolone pivalate is a synthetic corticosteroid used primarily in dermatology for its potent anti-inflammatory and immunosuppressive propertiesThese are steroids with a structure based on a hydroxylated prostane moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diflucortolone pivalate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and esterification. The fluorination is typically achieved using reagents like diethylaminosulfur trifluoride (DAST). Hydroxylation is performed using oxidizing agents such as chromium trioxide. The final step involves esterification with pivalic acid to form the pivalate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of 11-keto-diflucortolone.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diflucortolone Pivalat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung der Steroidchemie und -reaktionen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und die Genexpression.
Medizin: Wird in der Dermatologie zur Behandlung entzündlicher Hauterkrankungen wie Ekzeme, Psoriasis und Lichen ruber planus weit verbreitet.
5. Wirkmechanismus
Diflucortolone Pivalat entfaltet seine Wirkung durch Induktion der Produktion von Lipikortinen, die Phospholipase A2-inhibitorische Proteine sind. Diese Hemmung verhindert die Freisetzung von Arachidonsäure, einem Vorläufer für proinflammatorische Mediatoren wie Prostaglandine und Leukotriene. Folglich werden die Bildung, Freisetzung und Aktivität dieser entzündungsfördernden Mediatoren unterdrückt, was zu einer Verringerung der Entzündung und der Immunantwort führt .
Ähnliche Verbindungen:
- Betamethasondipropionat
- Clobetasolpropionat
- Fluocinonid
Vergleich: Diflucortolone Pivalat ist einzigartig in seiner spezifischen Veresterung mit Pivalinsäure, die seine Lipophilie und Hautpenetration erhöht. Im Vergleich zu Betamethasondipropionat und Clobetasolpropionat hat Diflucortolone Pivalat eine ausgewogene Potenz und ein günstiges Nebenwirkungsprofil. Fluocinonid unterscheidet sich zwar in seiner chemischen Struktur und Pharmakokinetik, hat aber eine ähnliche Potenz .
Wirkmechanismus
Diflucortolone pivalate exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins. This inhibition prevents the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. Consequently, the formation, release, and activity of these inflammatory mediators are suppressed, leading to reduced inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
- Betamethasone dipropionate
- Clobetasol propionate
- Fluocinonide
Comparison: Diflucortolone pivalate is unique in its specific esterification with pivalic acid, which enhances its lipophilicity and skin penetration. Compared to betamethasone dipropionate and clobetasol propionate, this compound has a balanced potency and a favorable side effect profile. Fluocinonide, while similar in potency, differs in its chemical structure and pharmacokinetics .
Eigenschaften
CAS-Nummer |
15845-96-2 |
|---|---|
Molekularformel |
C27H36F2O5 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O5/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-26(18,6)27(17,29)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,22-,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
UWGRWFCLGQWKPR-GSTUPEFVSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)F)C)F |
Key on ui other cas no. |
15845-96-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



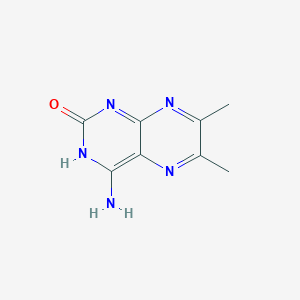
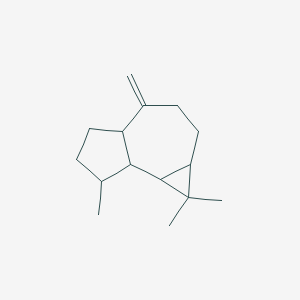
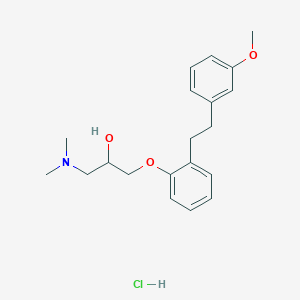
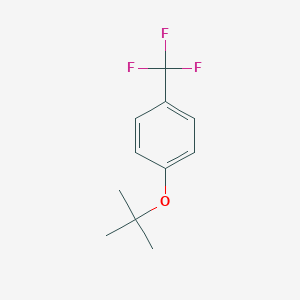
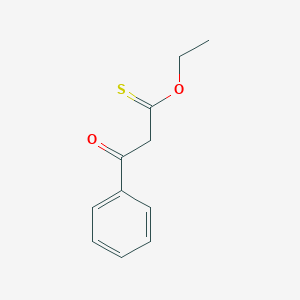
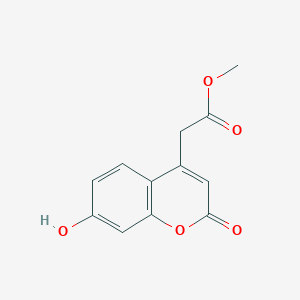
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B105741.png)
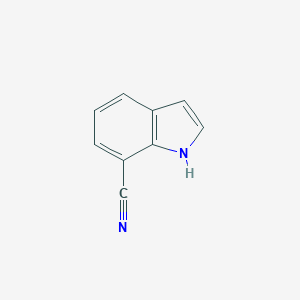
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)
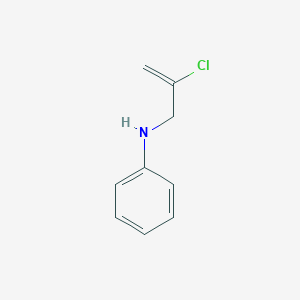

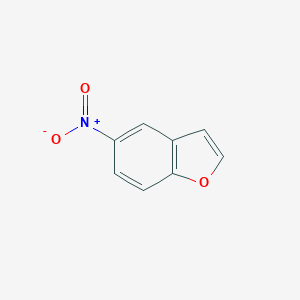
![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)
